Cas no 1189770-52-2 (Methyl 2-(3-methoxypyridin-2-YL)acetate)
Methyl 2-(3-methoxypyridin-2-YL)acetate Chemical and Physical Properties
Names and Identifiers
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- METHYL 2-(3-METHOXYPYRIDIN-2-YL)ACETATE
- (3-methoxy-pyridin-2-yl)-acetic acid methyl ester
- Methyl 2-(3-methoxypyridin-2-YL)acetate
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- Inchi: 1S/C9H11NO3/c1-12-8-4-3-5-10-7(8)6-9(11)13-2/h3-5H,6H2,1-2H3
- InChI Key: NJBDYMRCNLDZRA-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CN=C1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- XLogP3: 0.6
- Topological Polar Surface Area: 48.4
Methyl 2-(3-methoxypyridin-2-YL)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM488418-1g |
Methyl 2-(3-methoxypyridin-2-yl)acetate |
1189770-52-2 | 95% | 1g |
$510 | 2022-06-14 | |
| Alichem | A029199069-1g |
Methyl 2-(3-methoxypyridin-2-yl)acetate |
1189770-52-2 | 95% | 1g |
$515.79 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759738-1g |
Methyl 2-(3-methoxypyridin-2-yl)acetate |
1189770-52-2 | 98% | 1g |
¥5460.00 | 2024-08-09 |
Methyl 2-(3-methoxypyridin-2-YL)acetate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Methyl 2-(3-methoxypyridin-2-YL)acetate
Recent Advances in the Study of Methyl 2-(3-methoxypyridin-2-YL)acetate (CAS: 1189770-52-2) in Chemical Biology and Pharmaceutical Research
Methyl 2-(3-methoxypyridin-2-YL)acetate (CAS: 1189770-52-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases. Recent studies have highlighted its significance in the design of novel small-molecule inhibitors and modulators, owing to its unique chemical structure and reactivity. This research briefing aims to provide an overview of the latest advancements in the application and study of this compound, focusing on its synthetic utility, biological activity, and potential therapeutic applications.
One of the most notable developments in the use of Methyl 2-(3-methoxypyridin-2-YL)acetate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated the compound's efficacy as a building block for inhibitors targeting specific kinase pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of pyridine-based inhibitors using this compound, which exhibited potent activity against aberrant kinase signaling in vitro and in vivo. The study underscored the compound's versatility in medicinal chemistry, enabling the introduction of various functional groups to enhance binding affinity and selectivity.
In addition to its applications in kinase inhibitor development, Methyl 2-(3-methoxypyridin-2-YL)acetate has been investigated for its potential in modulating neurotransmitter systems. A recent preprint on bioRxiv reported its use in the synthesis of ligands for G-protein-coupled receptors (GPCRs), which are implicated in a range of neurological disorders. The study revealed that derivatives of this compound exhibited high affinity for specific GPCR subtypes, suggesting its utility in the design of next-generation neurotherapeutics. These findings are particularly promising for the treatment of conditions such as Parkinson's disease and schizophrenia, where GPCR modulation is a key therapeutic strategy.
From a synthetic chemistry perspective, advancements in the scalable production of Methyl 2-(3-methoxypyridin-2-YL)acetate have also been reported. A 2022 article in Organic Process Research & Development described an optimized synthetic route that improves yield and reduces environmental impact through the use of greener solvents and catalysts. This development is critical for meeting the growing demand for this compound in both academic and industrial settings, ensuring its accessibility for further research and drug development efforts.
Looking ahead, the potential of Methyl 2-(3-methoxypyridin-2-YL)acetate extends beyond its current applications. Ongoing research is exploring its use in the development of proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in drug discovery. Preliminary data suggest that the compound's structural features make it a suitable candidate for linker design in PROTACs, which could revolutionize the treatment of diseases previously deemed "undruggable." As such, the compound continues to attract significant interest from the pharmaceutical industry and academic researchers alike.
In conclusion, Methyl 2-(3-methoxypyridin-2-YL)acetate (CAS: 1189770-52-2) remains a pivotal compound in chemical biology and pharmaceutical research. Its versatility in synthesis, coupled with its biological relevance, positions it as a valuable tool for the development of novel therapeutics. Future studies are expected to further elucidate its mechanisms of action and expand its applications, solidifying its role in advancing drug discovery and development.
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